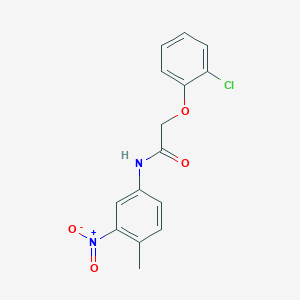

![molecular formula C21H25NO2 B5537173 (3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)

(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol" typically involves complex organic reactions, including condensation, cycloaddition, and functional group transformations. Studies on similar pyrrolidine derivatives demonstrate sophisticated synthetic routes that offer insights into possible synthesis methods for this compound. For example, the synthesis of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involved multiple steps, including condensation and functional group interconversion, indicative of the complexity associated with synthesizing such compounds (Singh et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, often substituted with various functional groups that significantly influence the compound's chemical behavior. X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly employed to elucidate the precise molecular geometry, electronic structure, and intermolecular interactions of these compounds. The study on ethyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, for example, provides detailed insights into the molecular structure and stereochemistry of similar compounds (Baxter et al., 1993).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a wide range of chemical reactions, reflecting their rich chemical reactivity. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, which are pivotal in further chemical modifications and applications of these compounds. The reactivity patterns are often studied using various spectroscopic and computational techniques to understand the reaction mechanisms and predict reaction outcomes. The synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, for instance, highlight the antioxidant properties and potential applications of these compounds in various fields (Wijtmans et al., 2004).

Scientific Research Applications

Synthesis and Material Development

Polyimide Synthesis : Research has been conducted on the synthesis and characterization of novel polyimides derived from specific dianhydride monomers and aromatic diamines, highlighting the potential application of (3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol in developing new materials with good thermal stability and mechanical properties. These materials demonstrate promising applications in electronics and aerospace for their low dielectric constants and excellent solubility in various solvents (Wang et al., 2006).

Conductive Polymers : The compound's structural motif has applications in the synthesis of conductive polymers. A study on poly[bis(pyrrol-2-yl)arylenes] indicates that similar structures can be used to create conducting polymers with low oxidation potentials, stable in their conducting form, suggesting potential applications in electronic devices (Sotzing et al., 1996).

Chiral Chemistry and Drug Synthesis

- Chiral Synthesis : The compound's framework is useful in chiral chemistry, as demonstrated by the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines. These compounds play a critical role in developing drugs, showcasing the molecule's importance in synthesizing enantiomerically pure substances (Suto et al., 1992).

Catalysis and Chemical Transformations

- Nucleophilic Catalysis : Investigations into 4-(dialkylamino)pyridines, closely related to the compound , have revealed their significant role as catalysts in esterification and acyl transfer reactions. This highlights the potential use of (3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol in facilitating various chemical transformations, making it a valuable tool in synthetic organic chemistry (Spivey & Arseniyadis, 2004).

Optical and Electronic Applications

- Non-Linear Optical Materials : The structural analogs of the compound have been studied for their potential as non-linear optical (NLO) materials. For instance, derivatives such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have shown promise due to their significant hyperpolarizability, indicating the potential of (3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol in the development of new NLO materials (Singh et al., 2014).

properties

IUPAC Name |

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-[2-[(4-methylphenyl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-15-8-10-17(11-9-15)12-18-6-4-5-7-19(18)20(23)22-13-16(2)21(3,24)14-22/h4-11,16,24H,12-14H2,1-3H3/t16-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOZXKHXJAOLOJ-IERDGZPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C)O)C(=O)C2=CC=CC=C2CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CC=CC=C2CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)

![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)

![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)

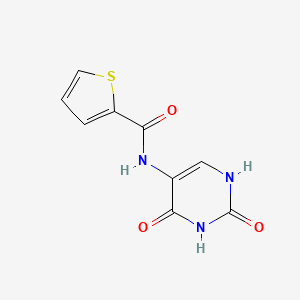

![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)

![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)